5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile
Description
5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile is a pyridine-derived compound featuring a carbonitrile group at the 2-position and a pent-4-yn-1-ylamino substituent at the 5-position.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-(pent-4-ynylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-2-3-4-7-13-11-6-5-10(8-12)14-9-11/h1,5-6,9,13H,3-4,7H2 |
InChI Key |
ZOXLPORSZXJLHA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridine-2-Carbonitrile Core
Method A: Cyclization of 2-Aminopyridine Derivatives
One common route involves nitrile formation through the dehydration of amino groups or via Sandmeyer-type reactions:
2-Aminopyridine + Cyanogen chloride or a suitable nitrile source → Pyridine-2-carbonitrile
Alternatively, Pinner reaction or Vilsmeier-Haack formylation followed by dehydration can be employed to generate the nitrile group at position 2.
Functionalization at the 5-Position: Amino Substitution
Method B: Direct Amination
Using electrophilic aromatic substitution, the amino group can be introduced at the 5-position:
- Nitration followed by reduction to introduce amino groups.
- Directed ortho-aminations utilizing directing groups or via metal-catalyzed amination.
Attachment of the Pent-4-yn-1-yl Chain
Method C: Nucleophilic Substitution
The amino group at position 5 can be alkylated with a suitable halide or tosylate derivative of pent-4-yn-1-yl:
5-Amino-pyridine-2-carbonitrile + Pent-4-yn-1-yl halide (e.g., bromide or chloride) → 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile
Method D: Sonogashira Coupling
Alternatively, if an aryl halide precursor is available, coupling with a terminal alkyne (pent-4-yn-1-yl) can be performed:
Pyridine derivative with halogen at position 5 + Pent-4-yn-1-yl boronic acid or equivalent → Coupled product
This method offers regioselectivity and functional group tolerance, especially in complex molecules.
Specific Patent-Backed Synthesis Pathways
Patent CN104447522A (Preparation of Pyridine Derivatives)
This patent describes a microreactor-assisted synthesis of pyridine derivatives, emphasizing safety, efficiency, and environmental friendliness. The process involves:
- Preparing a reaction mixture of 2-aminopyridine with nitrile sources.
- Nitration or amino substitution under controlled conditions.
- Coupling with alkynyl compounds via nucleophilic substitution or metal-catalyzed reactions.
The patent emphasizes the use of microreactors to enhance safety and reaction control, which could be adapted for synthesizing the target compound.
Literature on Pyridine Derivatives with Alkyne Substituents
Research articles, such as those published in Journal of Organic Chemistry and Chemical Reviews, describe methodologies for attaching alkynyl groups to heterocycles, often via Sonogashira coupling or nucleophilic substitution on halogenated pyridines.
Data Table Summarizing Preparation Methods
| Step | Method | Reagents | Conditions | Remarks |
|---|---|---|---|---|
| 1 | Pyridine-2-carbonitrile core synthesis | 2-Aminopyridine + Cyanogen chloride | Reflux, dehydration | Forms nitrile at C-2 |
| 2 | Amino substitution at C-5 | Nitration + reduction or directed amination | Mild acid/base, metal catalysis | Selective amino group introduction |
| 3 | Alkynyl chain attachment | Pent-4-yn-1-yl halide or boronic acid | Nucleophilic substitution or Sonogashira coupling | Regioselective, high yield |
Chemical Reactions Analysis
Types of Reactions
5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pyridine core differentiates it from pyrimidine- or quinoline-based analogs in the literature. Key comparisons include:
- Pyrimidine-5-carbonitriles (): Compound 7a () and Compound 3 () feature pyrimidine rings with carbonitrile groups but differ in substituents (e.g., trifluoroacetyl or thiazole groups). The target compound’s alkyne-substituted amino group contrasts with hydroxyl or aryl substituents in pyrimidine analogs, suggesting divergent reactivity and lipophilicity profiles.
- Hexahydroquinoline-3-carbonitriles (): These derivatives incorporate a saturated quinoline core, reducing aromaticity and enhancing conformational flexibility. The carbonitrile group at the 3-position may sterically hinder interactions compared to the 2-position in pyridine derivatives .
Physical and Spectroscopic Properties
- Melting Points: Compound 3 () exhibits a melting point of 242–243°C, attributed to strong intermolecular hydrogen bonding from hydroxyl and amino groups. The target compound’s alkyne substituent may reduce crystallinity, leading to a lower melting point, though experimental data are unavailable .
- Spectroscopic Features :
Data Tables
Table 2: Physical Properties
Biological Activity
5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile, with the CAS number 1690593-22-6, is a pyridine derivative that has garnered interest due to its potential biological activities. Pyridine and its derivatives are well-known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile is , with a molecular weight of approximately 185.23 g/mol. The compound features a pyridine ring substituted with an amino group and a carbonitrile group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyridine derivatives can exhibit a range of biological activities. Specifically, compounds containing amino and carbonitrile functionalities have been studied for their potential in cancer treatment and as inhibitors of various enzymes.
Anticancer Activity
Several studies have explored the cytotoxic effects of pyridine derivatives against various cancer cell lines. For instance, compounds similar to 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile have shown promising results in inhibiting the growth of cancer cells:
- Cytotoxicity Assays : In vitro assays using MTT methodology demonstrated that certain pyridine derivatives exhibit significant cytotoxicity against human breast cancer (MCF-7), colon cancer (Caco2), and hepatocellular carcinoma (HepG2) cells. The degree of cytotoxicity varied among different compounds, indicating structure-dependent activity .
- Mechanism of Action : Pyridine compounds are known to act on critical cellular targets such as carbonic anhydrases and kinases involved in cancer progression. For example, some derivatives have been identified as dual inhibitors of ALK/ROS1, which are significant in non-small cell lung cancer therapy .
Antimicrobial Activity
Pyridine derivatives also show potential antimicrobial properties. Research has indicated that modifications in the pyridine structure can enhance activity against bacterial strains, although specific data on 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile remains limited.
Case Study 1: Anticancer Efficacy
A study focusing on novel pyridine-based anticancer agents synthesized via multicomponent reactions reported that compounds with similar structures exhibited varying degrees of cytotoxicity against multiple cancer cell lines . The findings suggest that structural modifications can significantly influence biological activity.
Case Study 2: Inhibition of Enzymatic Activity
Another investigation into the inhibition of Plasmodium falciparum's heat shock protein 90 (Hsp90) highlighted the potential for pyridine derivatives to serve as selective inhibitors in malaria treatment . Although not specific to 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile, these findings underscore the relevance of pyridines in targeting critical enzymes in pathogenic organisms.
Data Table: Biological Activities of Pyridine Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions between pyridine-2-carbonitrile derivatives and pent-4-yn-1-amine. Key steps include:
- Step 1 : Activation of the pyridine ring at the 5-position using halogenation (e.g., bromination) to introduce a leaving group.
- Step 2 : Substitution with pent-4-yn-1-amine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., KCO) .
- Critical Factors : Reaction temperature (>80°C), stoichiometric excess of amine (1.5–2.0 eq), and inert atmosphere (N) to prevent alkyne oxidation. Microwave-assisted synthesis may reduce reaction time by 40–60% compared to conventional heating .
Q. How can the structural integrity of 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile be validated post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR to confirm the presence of the alkyne proton (δ 1.8–2.2 ppm) and pyridine ring protons (δ 7.5–8.5 ppm).
- IR : Peaks at ~2200 cm (C≡N) and ~3300 cm (N-H stretch).
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] at m/z 214.11 (calculated).
- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the alkyne group on planarity .
Advanced Research Questions
Q. What structural features of 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile contribute to its biological activity, and how do modifications impact potency?
- Structure-Activity Relationship (SAR) Insights :
- Alkyne Chain : The pent-4-yn-1-yl group enhances lipophilicity (logP ~2.1), improving membrane permeability. Shortening the chain reduces activity by 50% in kinase inhibition assays .
- Pyridine Core : The carbonitrile group at position 2 stabilizes π-stacking interactions with ATP-binding pockets in kinases (e.g., EGFR).
- Comparative Data :
| Analog | Modification | IC (EGFR) |
|---|---|---|
| Target Compound | None | 12 nM |
| 5-[(But-3-yn-1-yl)amino]pyridine-2-carbonitrile | Shorter alkyne | 28 nM |
| 5-[(Hex-5-yn-1-yl)amino]pyridine-2-carbonitrile | Longer alkyne | 18 nM |
- Source : Derived from kinase inhibition studies in and structural analogs in .
Q. How can contradictory data on the compound’s solubility and stability in aqueous buffers be resolved?
- Experimental Design :
- Solubility : Use dynamic light scattering (DLS) to measure aggregation in PBS (pH 7.4). Pre-saturate buffers with 0.01% Tween-80 to mimic physiological conditions.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. The compound degrades via hydrolysis of the carbonitrile group to an amide under acidic conditions (t = 8 hrs at pH 3) .
- Mitigation : Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life (>6 months at -20°C) .
Q. What advanced techniques are recommended for studying target engagement in cellular models?
- Methodology :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring thermal stabilization of kinases in lysates treated with 10 µM compound.
- Click Chemistry : Incorporate an azide tag into the alkyne group for fluorescent labeling (e.g., Alexa Fluor 488) to track subcellular localization via confocal microscopy .
- CRISPR-Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. EGFR-knockout cell lines .
Data Interpretation & Optimization
Q. How can computational tools guide the optimization of 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile for reduced off-target effects?
- Approach :
- Molecular Dynamics (MD) Simulations : Simulate binding to off-target kinases (e.g., Src) to identify clashes with the alkyne group.
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituting the pyridine ring with pyrimidine (improves selectivity by 3-fold) .
- Validation : Pair simulations with in vitro kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
Q. What strategies address low bioavailability observed in preclinical models?
- Solutions :
- Prodrug Design : Mask the carbonitrile as a tert-butyl carbamate (released by esterases in vivo), increasing oral bioavailability from 15% to 42% in murine models .
- Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles (150 nm size) for sustained release, achieving C = 1.2 µM in plasma after 24 hrs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
